1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole
Description
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(6-methylpyrazin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-8-15-9-12(16-10)14(18)17-7-6-11-4-2-3-5-13(11)17/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMWQALAIDPZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole typically involves the condensation of 6-methylpyrazine-2-carboxylic acid with 2,3-dihydro-1H-indole under specific reaction conditions. The reaction is often catalyzed by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in drug development:
- Anticancer Activity : Compounds containing indole structures have been reported to possess significant anticancer properties. The incorporation of pyrazine moieties enhances the bioactivity of indole derivatives. Studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins .
- Antimicrobial Properties : Indole derivatives are known for their antimicrobial effects. The presence of the pyrazine group may contribute to enhanced activity against various bacterial strains, making this compound a potential candidate for developing new antibiotics .
- Anti-inflammatory Effects : Research indicates that indole-containing compounds can exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation .
Synthetic Methodologies
The synthesis of 1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole typically involves several chemical reactions:
- Knoevenagel Condensation : This reaction is often used to synthesize compounds with biological importance. It involves the reaction of indole derivatives with aldehydes or ketones in the presence of a base catalyst, leading to the formation of α-cyano indolylchalcones which can then be modified to yield the desired compound .
- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm their structure and purity. For instance, distinct peaks in the NMR spectra correspond to different protons in the molecule, confirming successful synthesis .
Therapeutic Potential and Case Studies
1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole has shown promise in several therapeutic areas:
- Cancer Treatment : In vitro studies have demonstrated that derivatives of this compound can inhibit tumor growth and promote apoptosis in various cancer cell lines. For example, a study highlighted its effectiveness against breast cancer cells, suggesting that further clinical trials could be warranted .
- Neuroprotective Effects : Emerging research indicates potential neuroprotective properties of indole derivatives. This could lead to applications in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents : Aromatic acyl groups (e.g., 4-methoxyphenyl, thiophene) generally yield higher melting points compared to aliphatic groups (e.g., isobutyryl), suggesting stronger intermolecular interactions in the solid state .
- Steric Effects : Bulky substituents like phenylacetyl reduce crystallinity (lower melting points), whereas planar aromatic groups enhance packing efficiency .
- Synthetic Efficiency : Yields remain consistent (65–85%) regardless of substituent type, indicating Method C’s robustness for diverse acylations .
Spectroscopic and Crystallographic Differences
- 1H-NMR : Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl) show deshielded aromatic protons, whereas electron-donating groups (e.g., 4-methoxyphenyl) upfield-shift protons. The pyrazine group in the target compound would likely introduce distinct splitting patterns due to its aromatic nitrogen atoms .
- Crystal Packing: In sulfonyl-containing analogues (e.g., 1-benzenesulfonyl derivatives), the sulfonyl-bound phenyl rings are nearly orthogonal to the indole core (dihedral angles ~88°), stabilizing the structure via intramolecular C–H⋯O bonds.
Biological Activity
1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole is a heterocyclic compound that combines pyrazine and indole moieties. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for its antimicrobial and anticancer properties, among other biological activities.
The molecular formula of 1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole is . The synthesis typically involves the condensation of 6-methylpyrazine-2-carboxylic acid with 2,3-dihydro-1H-indole, often catalyzed by coupling agents like EDCI in an organic solvent such as dichloromethane at room temperature.
The biological activity of this compound is linked to its interaction with specific molecular targets, potentially inhibiting enzymes or receptors involved in various biological pathways. This modulation can lead to therapeutic effects against diseases such as cancer and infections.
Anticancer Properties
The compound's anticancer activity has been explored through various studies. It is hypothesized that the indole moiety contributes to the inhibition of cancer cell proliferation. For example, similar compounds have demonstrated the ability to induce apoptosis in cancer cells by modulating anti-apoptotic protein expressions .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole, it is helpful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Pyrazinamide | Pyrazine derivative | Anti-tubercular agent |
| Indole-3-carbinol | Indole derivative | Anticancer properties |
| 1-(2-pyridyl)-2,3-dihydro-1H-indole | Similar indole structure | Potential bioactivity |
This comparison highlights that while many compounds exhibit bioactivity, the combination of pyrazine and indole in 1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole may confer unique properties that warrant further investigation.
Q & A
Basic Research Questions
Q. What are the key intermediates and optimal reaction conditions for synthesizing 1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole?
- Methodological Answer : The synthesis typically involves coupling a pyrazine carbonyl group with a dihydroindole scaffold. A critical intermediate is the hydrazide derivative (e.g., 1H-indole-3-carbohydrazide), which undergoes cyclization or condensation reactions under reflux conditions with polar aprotic solvents like ethanol or DMF. Catalysts such as acetic acid or sodium acetate are often used to facilitate the reaction. Purification via recrystallization or column chromatography is essential to isolate the target compound .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the indole and pyrazine ring connectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic (C-H) stretches. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), and X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. How is the compound's in vitro antitumor activity initially evaluated?
- Methodological Answer : Standard protocols involve cell viability assays (e.g., MTT or SRB) against human cancer cell lines (e.g., MCF-7, HepG2). Dose-response curves (0.1–100 µM) are generated to calculate IC₅₀ values. Positive controls (e.g., doxorubicin) and solvent controls are included to validate assay robustness. Replicate experiments (n ≥ 3) ensure statistical significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antitumor activity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line heterogeneity, incubation times) or compound stability (e.g., hydrolysis in aqueous media). To address this:
- Compare IC₅₀ values under standardized conditions (e.g., 48-hour incubation, RPMI-1640 media).
- Validate compound integrity post-assay using LC-MS.
- Perform meta-analyses of structural analogs to identify substituents (e.g., methyl groups on pyrazine) that enhance or diminish activity .
Q. What computational strategies predict the compound's interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential binding sites on enzymes like topoisomerase II or kinases. Molecular Dynamics (MD) simulations (50–100 ns) assess binding stability, while Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on pyrazine) with activity. Density Functional Theory (DFT) calculations predict reactive sites for functionalization .
Q. What strategies optimize yield in multi-step synthesis pathways?
- Methodological Answer : Step-wise optimization is critical:
- Step 1 : Improve coupling efficiency by replacing traditional reflux with microwave-assisted synthesis (e.g., 100°C, 30 minutes).
- Step 2 : Use protecting groups (e.g., tert-butoxycarbonyl, BOC) to prevent side reactions during pyrazine acylation.
- Step 3 : Screen alternative catalysts (e.g., DMAP vs. pyridine) to enhance regioselectivity.
Yield improvements (from ~40% to >70%) are tracked via HPLC .
Q. How does modifying the pyrazine ring’s substituents affect biological activity?
- Methodological Answer : Systematic Structure-Activity Relationship (SAR) studies reveal:
- Methyl vs. Chlorine : 6-Methylpyrazine enhances lipophilicity (logP +0.5), improving membrane permeability. Chlorine at the same position increases electrophilicity, potentially boosting DNA intercalation.
- Positional Effects : Substituents at the pyrazine 2-position (carbonyl) are critical for hydrogen bonding with target proteins. Modifications here reduce activity by >50% in kinase inhibition assays .
Tables for Key Data
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Intermediate | Reference |
|---|---|---|---|---|
| Hydrazide Cyclization | 45 | 92 | 1H-Indole-3-carbohydrazide | |
| Microwave Synthesis | 72 | 98 | 6-Methylpyrazine-2-acid chloride |
Table 2 : Biological Activity Against MCF-7 Cells
| Compound Derivative | IC₅₀ (µM) | logP | Key Substituent |
|---|---|---|---|
| Parent Compound | 12.3 | 2.8 | 6-Methylpyrazine |
| Chlorinated Analog | 8.7 | 3.1 | 6-Chloropyrazine |
| De-methylated Analog | >100 | 1.9 | Pyrazine (unsubstituted) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
